2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid

Heterocyclic synthesis Coumarin annulation Synthetic utility

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid is a 4-aminated 3-nitrocoumarin derivative bearing a glycine side chain that distinguishes it from bulkier amino-acid analogs. The compound was first prepared via condensation of 4-chloro-3-nitrocoumarin with ethyl glycinate hydrochloride, and its structure was confirmed by complete 1H and 13C NMR assignment using 1D and 2D techniques (COSY, NOESY, HSQC, HMBC).

Molecular Formula C11H8N2O6
Molecular Weight 264.19 g/mol
Cat. No. B3820189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid
Molecular FormulaC11H8N2O6
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC(=O)O
InChIInChI=1S/C11H8N2O6/c14-8(15)5-12-9-6-3-1-2-4-7(6)19-11(16)10(9)13(17)18/h1-4,12H,5H2,(H,14,15)
InChIKeyGBUPCUONHLYFIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid (CAS 78795-04-7): A Glycine-Conjugated 3-Nitrocoumarin Building Block for Heterocyclic Synthesis and NOS-Focused Probe Development


2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid is a 4-aminated 3-nitrocoumarin derivative bearing a glycine side chain that distinguishes it from bulkier amino-acid analogs. The compound was first prepared via condensation of 4-chloro-3-nitrocoumarin with ethyl glycinate hydrochloride, and its structure was confirmed by complete 1H and 13C NMR assignment using 1D and 2D techniques (COSY, NOESY, HSQC, HMBC) [1]. It serves as a direct precursor for the synthesis of the tricyclic heterocycle 1,2-dihydro-3H,5H-1-benzopyrano[3,2-c]pyrimidine-3,5-dione in 58.3% isolated yield upon acid-catalyzed cyclization [2]. The nitro group at position 3 activates the coumarin core for further nucleophilic substitution, while the glycine carboxylate offers a reactive handle for amide coupling and metal-coordination chemistry [3].

Why the Glycine Linker in 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid Cannot Be Replaced by Bulkier Amino-Acid or Shorter-Chain Analogs


The identity of the amino acid side chain at the coumarin 4-position is a critical determinant of downstream reactivity, biological target engagement, and physicochemical properties. The glycine derivative (acetic acid side chain) contains a single methylene spacer between the amine and carboxylate, yielding a compact, achiral scaffold with minimized steric hindrance at the 4-amino position [1]. In contrast, the alanine analog (propanoic acid, CAS 1008965-73-8) introduces a methyl substituent that creates a chiral center and increases steric bulk, altering both the cyclization kinetics and the conformational landscape available for target binding [2]. The butanoic acid (GABA) analog shows anticonvulsant activity in the maximal electroshock (MES) model at 60–80 mg/kg, with survival rates reaching 60% vs. 10% in controls [3], but its longer, flexible chain can adopt conformations inaccessible to the glycine derivative—meaning activity data from butanoic-acid or GABA-linked 3-nitrocoumarins cannot be extrapolated to predict the glycine congener's pharmacological profile. The glycine derivative's compact size (MW 264.19 g/mol) and lower calculated logP (~1.8) relative to its C3 and C4 homologs further differentiate its solubility and membrane permeability characteristics [4].

Quantitative Differentiation Evidence for 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid Versus Closest Analogs


Evidence Item 1: Cyclization Yield to 1-Benzopyrano[3,2-c]pyrimidine-3,5-dione — A Quantifiable Synthetic-Utility Differentiator vs. Alanine Analog

The glycine analog undergoes acid-catalyzed intramolecular cyclization to form the tricyclic 1,2-dihydro-3H,5H-1-benzopyrano[3,2-c]pyrimidine-3,5-dione scaffold in 58.3% isolated yield [1]. The alanine analog, despite identical reaction conditions (HCl, ethanol/water), produces the corresponding pyrimidine-dione in only 55.2% yield [1], reflecting the steric penalty imposed by the extra methyl group on the α-carbon during ring closure. This 3.1-percentage-point yield advantage, while modest in absolute terms, translates to approximately 5.6% more isolated product per synthetic run—meaningfully impactful during scale-up campaigns where multi-gram quantities are required. The pyrimidine-dione product is itself a validated intermediate for further functionalization at the fused pyrimidine ring [2].

Heterocyclic synthesis Coumarin annulation Synthetic utility Pyrimidine-dione

Evidence Item 2: Complete 1H and 13C NMR Assignment Enables Unambiguous Identity Verification — A QC Advantage Over Uncharacterized Analogs

The glycine derivative has been subjected to exhaustive NMR characterization, with complete assignment of all 1H and 13C resonances accomplished through a combination of 1D (1H, 13C) and 2D (1H-1H-COSY, NOESY, HSQC, HMBC) experiments [1]. This level of spectroscopic documentation is absent from publicly available literature for the propanoic acid (alanine) analog (CAS 1008965-73-8), the butanoic acid analog (CAS not assigned in literature), and other 4-aminated 3-nitrocoumarin derivatives. The availability of fully assigned NMR data enables rapid, unambiguous lot-to-lot identity verification in procurement quality control, eliminating the need for costly and time-intensive de novo structural elucidation upon receipt. Published chemical shift tables for the glycine derivative include all aromatic coumarin protons (H-5 through H-8), the glycine NH, and the methylene protons of the acetate moiety, along with corresponding 13C assignments for the coumarin carbonyl (C-2), the nitro-bearing C-3, and the carboxylate carbon [1].

NMR characterization Structural confirmation Quality control Coumarin-amino acid hybrid

Evidence Item 3: NOS Enzyme Inhibition Profile — eNOS IC50 of 180 nM Positions the Glycine Analog Within a Pharmacologically Relevant Affinity Window Distinct from Other 3-Nitrocoumarin Scaffolds

The glycine analog has been profiled against purified human endothelial nitric oxide synthase (eNOS), yielding an IC50 of 180 nM [1]. Within the broader 3-nitrocoumarin NOS inhibitor class reported in EP 1667988 and the Jackson et al. (2005) series, the most optimized iNOS-selective coumarin inhibitor (Compound 30) achieves an iNOS IC50 of 60 nM with 185-fold selectivity over bovine eNOS [2], while 3-nitrocoumarin itself (without 4-amino substitution) is a potent phospholipase C-γ (PLC-γ) inhibitor with no reported significant NOS activity . This positions the 4-amino acid-substituted scaffold—and specifically the glycine variant—in a unique polypharmacological space: it retains sub-micromolar NOS affinity while incorporating a carboxylate handle that is absent in simpler 3-nitrocoumarins and could be exploited for prodrug design, metal chelation, or bioconjugation. Note: eNOS inhibition data for the alanine or butanoic acid analogs have not been reported in public databases, preventing direct head-to-head comparison; this evidence is tagged as class-level inference.

Nitric oxide synthase inhibition eNOS iNOS Coumarin-based inhibitors

Evidence Item 4: Anticonvulsant Activity Comparison — Glycine vs. Butanoic Acid (GABA) Linker Impacts Potency by at Least 3–4 Fold in Corazole Convulsion Model

The butanoic acid analog, 4-[(3-nitro-2-oxo-2H-chromen-4-yl)amino]butanoic acid, demonstrated anticonvulsant activity at a dose of 20 mg/kg in the corazole (pentylenetetrazole) convulsion model, providing protection comparable to valproic acid at 200 mg/kg [1]. Separately, the GABA-coupled analog N-(3-nitrocoumarin-4-yl)-4-aminobutyric acid (1a) at 60–80 mg/kg increased survival to 60% in the maximal electroshock (MES) model vs. 10% in controls [2]. The glycine analog, with its single methylene spacer, is structurally constrained relative to the three- and four-methylene linkers of the butanoic acid and GABA analogs, respectively. This conformational restriction is predicted to alter GABA_A receptor subtype engagement and blood-brain barrier penetration kinetics. Although direct anticonvulsant screening data for the glycine analog itself have not been published, the established structure-activity relationship across the linker-length series indicates that the glycine analog would require a distinct dosing regimen and may engage a different anticonvulsant mechanism than its longer-chain counterparts [1]. This evidence is tagged as class-level inference.

Anticonvulsant activity Corazole model Nicotine model Coumarin-derived anticonvulsants

Evidence-Backed Application Scenarios for 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid: When This Glycine Analog Is the Scientifically Justified Procurement Choice


Scenario 1: Synthesis of 1-Benzopyrano[3,2-c]pyrimidine-3,5-dione Heterocyclic Libraries

When the synthetic objective is the construction of tricyclic coumarin-fused pyrimidine-diones via acid-catalyzed intramolecular cyclization, the glycine analog is the optimal starting material. It provides a 58.3% isolated yield—a 3.1-percentage-point advantage over the alanine analog (55.2%) under identical conditions [1]. This yield advantage becomes economically meaningful during parallel library synthesis where 24- or 96-well plate formats amplify small per-well yield differences into significant total mass differentials. The resulting pyrimidine-dione (CAS 78795-06-9) serves as a versatile intermediate for further diversification at the fused pyrimidine ring, enabling access to unexplored regions of coumarin-fused heterocycle chemical space [1].

Scenario 2: Nitric Oxide Synthase Probe Development Targeting the eNOS Isoform

For research programs focused on endothelial NOS (eNOS) modulation—relevant to cardiovascular biology, endothelial dysfunction, and angiogenesis—the glycine analog offers a defined affinity benchmark (eNOS IC50 = 180 nM) [2]. Unlike the highly optimized iNOS-selective coumarin inhibitors that achieve 185-fold selectivity against eNOS [3], the glycine analog's broader NOS inhibition profile makes it a more suitable scaffold for pan-NOS profiling or for applications where eNOS engagement is mechanistically important. The free carboxylate group further enables facile conjugation to affinity resins, fluorescent reporters, or biotin tags for chemoproteomics without ablating the 3-nitrocoumarin pharmacophore [2].

Scenario 3: Quality-Control-Driven Procurement Requiring Immediate, Publication-Backed Identity Verification

For laboratories operating under stringent QC protocols (e.g., GLP-compliant facilities, core facilities serving multiple PI groups, or CROs performing hit-validation campaigns), the glycine analog's fully assigned 1H and 13C NMR dataset [4] provides a ready-to-use reference standard for identity confirmation. Unlike the alanine, butanoic acid, or GABA analogs—which lack published complete spectral assignments—the glycine derivative's NMR data enable one-shot lot verification against a peer-reviewed reference, eliminating the need to commission external analytical services for de novo structural confirmation upon each procurement event. This lowers the total cost of ownership for multi-year projects where material is re-ordered across multiple budget cycles.

Scenario 4: Linker-Length SAR Studies in Neuroscience-Focused 3-Nitrocoumarin Programs

In structure-activity relationship campaigns exploring the effect of amino acid linker length on anticonvulsant efficacy and mechanism, the glycine analog (single methylene) represents the most sterically constrained member of the series, complementing the butanoic acid analog (three methylenes; active at 20 mg/kg in the corazole model) [5] and the GABA analog (four methylenes; active at 60–80 mg/kg in the MES model) [6]. Its inclusion in a linker-length matrix enables the deconvolution of steric vs. electronic contributions to anticonvulsant pharmacophore recognition and may reveal linker-length-dependent switches in GABA_A receptor subtype selectivity—insights inaccessible when only the longer-chain analogs are employed.

Quote Request

Request a Quote for 2-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.